molecular formula C11H15ClFN B2878174 3-(4-Fluorophenyl)-N-methylcyclobutan-1-amine;hydrochloride CAS No. 2225136-02-5

3-(4-Fluorophenyl)-N-methylcyclobutan-1-amine;hydrochloride

Cat. No. B2878174
CAS RN: 2225136-02-5
M. Wt: 215.7
InChI Key: ZNRJRWBXJYXXHQ-UHFFFAOYSA-N
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Description

The compound “3-(4-Fluorophenyl)-N-methylcyclobutan-1-amine;hydrochloride” is a hydrochloride salt of an amine. The amine part of the molecule consists of a cyclobutane ring, which is a four-membered carbon ring, with a methylamine (-NHCH3) group and a 4-fluorophenyl group attached .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a 4-fluorophenyl compound with a precursor to the cyclobutane ring that has been functionalized with a suitable leaving group . The exact synthetic route would depend on the available starting materials and the desired route of synthesis .


Molecular Structure Analysis

The molecular structure of this compound would be expected to show the characteristic features of its functional groups. The cyclobutane ring is likely to adopt a puckered conformation due to the strain of the four-membered ring . The 4-fluorophenyl group would be expected to be planar, as is typical for aromatic rings .


Chemical Reactions Analysis

The reactivity of this compound would be expected to be influenced by the presence of the amine and the fluorophenyl groups. The amine could act as a nucleophile in reactions, while the fluorine atom on the phenyl ring could potentially be replaced by other groups in a nucleophilic aromatic substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the amine could result in the compound being a solid at room temperature, and it might be soluble in polar solvents due to the ability of the amine to form hydrogen bonds .

Scientific Research Applications

Efficient Synthesis and Medicinal Chemistry Applications

A novel series of compounds, including cyclobutanone derivatives, have been synthesized for potential applications in medicinal chemistry. For example, these compounds have been investigated for their role as VLA-4 antagonists, highlighting the significance of cyclobutanone structures in drug discovery processes. The synthesis methods offer a pathway to diverse functionalities, enabling the exploration of bioactive compounds for therapeutic uses (Brand et al., 2003).

Anti-Influenza Virus Activity

Research on tricyclic compounds with unique amine moieties, including those related to "3-(4-Fluorophenyl)-N-methylcyclobutan-1-amine;hydrochloride", has demonstrated potent anti-influenza A virus activity. This suggests the potential of such compounds in developing novel anti-influenza agents, offering a promising avenue for therapeutic intervention against viral infections (Oka et al., 2001).

Chemical Detection and Material Science Applications

The compound has been explored for its utility in chemical detection and material science. For instance, derivatives of cyclobutane have been synthesized for detecting hydrogen fluoride, demonstrating the compound's relevance in developing sensitive and selective detection methods for hazardous chemicals. This research not only advances the understanding of cyclobutane-based detectors but also contributes to safety and environmental monitoring efforts (Ueta et al., 2015).

Safety and Hazards

As with any chemical compound, appropriate safety precautions should be taken when handling this compound. This includes wearing appropriate personal protective equipment and working in a well-ventilated area .

Future Directions

The study of novel amines and their potential biological activities is a vibrant field of research. This compound could potentially be investigated for its biological activity, and modifications could be made to its structure to optimize its properties .

properties

IUPAC Name

3-(4-fluorophenyl)-N-methylcyclobutan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN.ClH/c1-13-11-6-9(7-11)8-2-4-10(12)5-3-8;/h2-5,9,11,13H,6-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNRJRWBXJYXXHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CC(C1)C2=CC=C(C=C2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Fluorophenyl)-N-methylcyclobutan-1-amine;hydrochloride

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